molecular formula C18H20N4O5 B2566259 N-1,3-benzodioxol-5-yl-2-(4-methyl-2-morpholin-4-yl-6-oxopyrimidin-1(6H)-yl)acetamide CAS No. 1251707-68-2

N-1,3-benzodioxol-5-yl-2-(4-methyl-2-morpholin-4-yl-6-oxopyrimidin-1(6H)-yl)acetamide

Cat. No. B2566259
CAS RN: 1251707-68-2
M. Wt: 372.381
InChI Key: YOFRPCGWPQXAPJ-UHFFFAOYSA-N
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Description

N-1,3-benzodioxol-5-yl-2-(4-methyl-2-morpholin-4-yl-6-oxopyrimidin-1(6H)-yl)acetamide is a useful research compound. Its molecular formula is C18H20N4O5 and its molecular weight is 372.381. The purity is usually 95%.
BenchChem offers high-quality N-1,3-benzodioxol-5-yl-2-(4-methyl-2-morpholin-4-yl-6-oxopyrimidin-1(6H)-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-1,3-benzodioxol-5-yl-2-(4-methyl-2-morpholin-4-yl-6-oxopyrimidin-1(6H)-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Synthesis and Structural Analysis

N-1,3-benzodioxol-5-yl-2-(4-methyl-2-morpholin-4-yl-6-oxopyrimidin-1(6H)-yl)acetamide is involved in the synthesis of various heterocyclic compounds due to its structural complexity and potential biological activity. Research in this area focuses on synthesizing novel compounds derived from similar chemical structures for applications in medicinal chemistry, such as anti-inflammatory, analgesic agents, and enzyme inhibitors. For instance, studies have reported the synthesis of benzothiazole derivatives with acetamido and carbothioamido pharmacophores showing anticonvulsant activities, where morpholino derivatives were identified as promising leads (Amir, Asif, Ali, & Hassan, 2012)(Amir et al., 2012).

Antimicrobial and Antifungal Activities

Compounds related to N-1,3-benzodioxol-5-yl-2-(4-methyl-2-morpholin-4-yl-6-oxopyrimidin-1(6H)-yl)acetamide have been studied for their antimicrobial and antifungal properties. Research indicates that derivatives of similar chemical structures exhibit significant activity against various bacterial and fungal strains, suggesting potential applications in developing new antimicrobial and antifungal agents (Majithiya & Bheshdadia, 2022)(Majithiya & Bheshdadia, 2022).

Enzyme Inhibition

The structural complexity of N-1,3-benzodioxol-5-yl-2-(4-methyl-2-morpholin-4-yl-6-oxopyrimidin-1(6H)-yl)acetamide makes it a potential candidate for enzyme inhibition studies. Research in this area aims at exploring the compound's ability to inhibit specific enzymes, which could lead to applications in treating various diseases by targeting enzymatic pathways. For instance, derivatives have been evaluated for their inhibitory effects on acetylcholinesterase (AChE) and lipoxygenase (LOX), indicating potential therapeutic applications in neurodegenerative diseases and inflammation (Shafii, Khoobi, Amini, et al., 2015)(Shafii et al., 2015).

properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-(4-methyl-2-morpholin-4-yl-6-oxopyrimidin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O5/c1-12-8-17(24)22(18(19-12)21-4-6-25-7-5-21)10-16(23)20-13-2-3-14-15(9-13)27-11-26-14/h2-3,8-9H,4-7,10-11H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOFRPCGWPQXAPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N(C(=N1)N2CCOCC2)CC(=O)NC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2H-1,3-benzodioxol-5-yl)-2-[4-methyl-2-(morpholin-4-yl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide

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